2-Methyl-5-(2-nitrobut-1-enyl)phenol
Description
2-Methyl-5-(2-nitrobut-1-enyl)phenol is a phenolic derivative characterized by a nitrobutenyl substituent at the C5 position and a methyl group at the C2 position of the aromatic ring. Phenolic compounds with nitro or alkyl substituents are often explored for antimicrobial, antioxidant, and pharmaceutical applications due to their ability to interact with biological targets via hydrogen bonding, π-π interactions, or electrophilic reactivity .
Properties
IUPAC Name |
2-methyl-5-(2-nitrobut-1-enyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-10(12(14)15)6-9-5-4-8(2)11(13)7-9/h4-7,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYUDLWNNMYLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC(=C(C=C1)C)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Phenolic Compounds
Carvacrol (2-Methyl-5-(1-methylethyl)phenol)
Carvacrol, a natural monoterpenoid phenol, shares the 2-methyl-5-substituted phenol backbone but differs in its substituent (isopropyl group instead of nitrobutenyl). Key comparisons include:
- Bioactivity: Carvacrol exhibits broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to membrane disruption via hydrophobic interactions .
- Antioxidant Capacity: Carvacrol’s phenolic hydroxyl group contributes to radical scavenging, with reported IC50 values in DPPH assays ranging from 10–50 μM . The nitro group in 2-Methyl-5-(2-nitrobut-1-enyl)phenol could reduce antioxidant efficacy due to electron withdrawal, though this remains speculative without experimental data.
Thymol (5-Methyl-2-(propan-2-yl)phenol)
Thymol, an isomer of carvacrol, has a methyl group at C5 and isopropyl group at C2. Differences from this compound include:
- Structural Effects on Solubility : Thymol’s lipophilic isopropyl group enhances membrane permeability, whereas the nitrobutenyl substituent may increase polarity, affecting solubility profiles.
- Pharmacological Applications : Thymol is widely used in oral antiseptics and antifungals, with MIC values of 0.03–0.12% (v/v) against C. albicans . The nitrobutenyl analog’s bioactivity profile remains unexplored but could diverge due to its unique substituent.
2-Methyl-5-(Trifluoromethyl)phenol
This synthetic phenol features a trifluoromethyl group at C4. Key contrasts include:
- Electron-Withdrawing Effects : The trifluoromethyl group is strongly electron-withdrawing, similar to the nitro group, but lacks the conjugated alkene system. This difference may influence reactivity in electrophilic substitution or redox reactions.
- Antimicrobial Potential: 2-Methyl-5-(trifluoromethyl)phenol is hypothesized to exhibit antimicrobial activity, though specific data are unavailable. Its fluorinated structure may enhance metabolic stability compared to nitrobutenyl analogs .
Phenol, 2-methyl-5-(1,2,2-trimethylcyclopentyl)
Identified in Arnebia nobilis root extracts, this compound has a bulky cyclopentyl substituent. Unlike this compound, its bioactivity is linked to cytotoxicity against hepatocellular carcinoma (IC50 ~20–50 μM in preliminary studies), suggesting substituent size and hydrophobicity play critical roles in anticancer mechanisms .
Data Table: Comparative Analysis of Phenolic Derivatives
*Calculated based on molecular formula.
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